4-bromophenyl (4-chlorophenyl)acetate
Overview
Description
4-bromophenyl (4-chlorophenyl)acetate is a chemical compound that belongs to the family of phenylacetates. It is a white crystalline powder and is commonly used in scientific research. The compound has been researched for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-bromophenyl (4-chlorophenyl)acetate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects. It has been found to reduce the production of prostaglandins, which are involved in inflammation and pain. The compound has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromophenyl (4-chlorophenyl)acetate in lab experiments is its ability to inhibit the activity of COX enzymes. This makes it a useful tool for studying the role of COX enzymes in inflammation and pain. However, one limitation of using the compound in lab experiments is its potential toxicity. Care must be taken when handling the compound to avoid exposure.
Future Directions
There are several potential future directions for research on 4-bromophenyl (4-chlorophenyl)acetate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of the compound in vivo and to identify potential side effects. Another area of interest is the development of new analogs of the compound with improved potency and selectivity.
Scientific Research Applications
4-bromophenyl (4-chlorophenyl)acetate has been researched for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in cancer therapy. The compound has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-3-7-13(8-4-11)18-14(17)9-10-1-5-12(16)6-2-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJLAJRNXEJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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